Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with a molecular formula of C26H27BrN2O5 This compound is characterized by the presence of a brominated naphthalene ring, a morpholine ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method involves the following steps:
Methoxylation: The addition of a methoxy group to the brominated naphthalene.
Amidation: The formation of an amide bond between the brominated methoxynaphthalene and an amine group.
Esterification: The final step involves the esterification of the benzoic acid derivative with propanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dehalogenated compounds .
Scientific Research Applications
Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Mechanism of Action
The mechanism of action of Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The brominated naphthalene ring and morpholine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propyl 5-{[(4-chloro-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Propyl 5-{[(4-fluoro-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Propyl 5-{[(4-iodo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
The uniqueness of Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C26H27BrN2O5 |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
propyl 5-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C26H27BrN2O5/c1-3-12-34-26(31)20-16-18(8-9-22(20)29-10-13-33-14-11-29)28-25(30)21-15-17-6-4-5-7-19(17)23(27)24(21)32-2/h4-9,15-16H,3,10-14H2,1-2H3,(H,28,30) |
InChI Key |
UGBXUIZARIGVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br)N4CCOCC4 |
Origin of Product |
United States |
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